molecular formula C15H24N2O B1517855 Ethyl({[4-(4-methoxypiperidin-1-yl)phenyl]methyl})amine CAS No. 1096865-58-5

Ethyl({[4-(4-methoxypiperidin-1-yl)phenyl]methyl})amine

Cat. No.: B1517855
CAS No.: 1096865-58-5
M. Wt: 248.36 g/mol
InChI Key: ATAZLXMCUDNBRS-UHFFFAOYSA-N
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Description

Ethyl({[4-(4-methoxypiperidin-1-yl)phenyl]methyl})amine is a chemical compound with the molecular formula C15H24N2O It is a derivative of piperidine and contains an ethyl group attached to a benzyl group, which is further connected to a methoxypiperidinyl moiety

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-methoxypiperidine and 4-(bromomethyl)phenyl ethylamine.

  • Reaction Steps: The reaction involves the nucleophilic substitution of the bromomethyl group with the piperidine ring, followed by the formation of the ethylamine moiety.

  • Conditions: The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. Large-scale reactors are used, and the reaction conditions are optimized for higher yields and purity. Continuous flow chemistry techniques may also be employed to enhance production efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding alcohols or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions are common, where the ethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like sodium cyanide or iodide are used, often in polar aprotic solvents.

Major Products Formed:

  • Oxidation Products: this compound oxide.

  • Reduction Products: this compound hydride.

  • Substitution Products: Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

Ethyl({[4-(4-methoxypiperidin-1-yl)phenyl]methyl})amine has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting neurological disorders.

  • Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which Ethyl({[4-(4-methoxypiperidin-1-yl)phenyl]methyl})amine exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.

  • Pathways: It can influence signaling pathways related to neurotransmission, inflammation, and other biological processes.

Comparison with Similar Compounds

Ethyl({[4-(4-methoxypiperidin-1-yl)phenyl]methyl})amine is compared with similar compounds to highlight its uniqueness:

  • Similar Compounds: Piperidine derivatives, benzylamines, and methoxypiperidines.

  • Uniqueness: Its specific structural features, such as the combination of the ethylamine and methoxypiperidinyl groups, contribute to its distinct chemical and biological properties.

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Properties

IUPAC Name

N-[[4-(4-methoxypiperidin-1-yl)phenyl]methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-3-16-12-13-4-6-14(7-5-13)17-10-8-15(18-2)9-11-17/h4-7,15-16H,3,8-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATAZLXMCUDNBRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=C(C=C1)N2CCC(CC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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